molecular formula C9H15BrO B1148328 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL CAS No. 127652-85-1

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL

Cat. No.: B1148328
CAS No.: 127652-85-1
M. Wt: 219.12 g/mol
InChI Key: KDUQCNNBLUIICP-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is an organic compound with the molecular formula C9H15BrO It is a brominated alcohol that features a cyclohexyl group attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL typically involves the bromination of 3-cyclohexyl-prop-2-en-1-ol. One common method is to react 3-cyclohexyl-prop-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL is unique due to its specific combination of a bromine atom and a cyclohexyl group attached to a prop-2-en-1-ol backbone.

Properties

CAS No.

127652-85-1

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-bromo-3-cyclohexylprop-2-en-1-ol

InChI

InChI=1S/C9H15BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h6,8,11H,1-5,7H2

InChI Key

KDUQCNNBLUIICP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C=C(CO)Br

Canonical SMILES

C1CCC(CC1)C=C(CO)Br

Synonyms

2-BROMO-3-CYCLOHEXYL-PROP-2-EN-1-OL

Origin of Product

United States

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